molecular formula C20H26ClN3O3S B6579644 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 1049367-00-1

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B6579644
CAS No.: 1049367-00-1
M. Wt: 424.0 g/mol
InChI Key: BGCNDRJVTTZGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide is a piperazine-based sulfonamide derivative characterized by:

  • A 4-(4-chlorophenyl)piperazine core, a common motif in dopamine receptor ligands .
  • An ethyl linker connecting the piperazine to a 4-methoxy-2-methylbenzenesulfonamide group.
  • Substituents (methoxy and methyl groups) positioned to optimize steric and electronic interactions with biological targets.

This compound’s design aligns with structure-activity relationship (SAR) principles observed in dopamine receptor ligands, where modifications to the aromatic sulfonamide/amide group and piperazine substituents modulate selectivity and affinity .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3S/c1-16-15-19(27-2)7-8-20(16)28(25,26)22-9-10-23-11-13-24(14-12-23)18-5-3-17(21)4-6-18/h3-8,15,22H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCNDRJVTTZGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide, also known as VU0640024-1 or F5265-0389, are the D4 dopamine receptors . These receptors are part of the dopamine receptor family, which plays a crucial role in the nervous system, affecting both behavior and cognition.

Mode of Action

VU0640024-1 acts as a potent, selective ligand for the D4 dopamine receptors It binds to these receptors, thereby influencing the dopaminergic signaling pathways within the brain

Biochemical Pathways

The compound’s interaction with the D4 dopamine receptors affects the dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, reinforcement, and the regulation of mood

Comparison with Similar Compounds

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

Key Differences :

  • Terminal group : Benzamide () vs. sulfonamide (target compound).
  • Substituent position : 3-methoxybenzamide vs. 4-methoxy-2-methylbenzenesulfonamide.

Pharmacological Profile :

  • Exhibits nanomolar affinity for dopamine D4 receptors (Ki = 2.3 nM) with >1,000-fold selectivity over D2 receptors .
  • The benzamide group facilitates hydrogen bonding with receptor residues, while the 3-methoxy orientation directs hydrophobic interactions .

Implications :

  • Replacement of benzamide with sulfonamide in the target compound may alter hydrogen-bonding capacity and metabolic stability.

4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide

Key Differences :

  • Piperazine substitution : A sulfonyl group at the piperazine nitrogen () vs. a simple 4-chlorophenyl group in the target compound.
  • Terminal group : Dual sulfonamide moieties vs. a single sulfonamide.

Structural Impact :

  • Dual sulfonamides may enhance solubility but could introduce steric clashes in tight binding pockets .

N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-ethyl-4-methylbenzene-1-sulfonamide

Key Differences :

  • Piperazine substituent : 5-Chloro-2-methylphenyl () vs. 4-chlorophenyl.
  • Linker : Oxoethyl group vs. ethyl group.

Pharmacological Implications :

  • The 5-chloro-2-methylphenyl group may enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

Key Differences :

  • Aromatic group : 4-Fluorophenyl () vs. 4-chlorophenyl.
  • Linker : Acetamide vs. ethyl-sulfonamide.

SAR Insights :

  • Fluorine’s electronegativity may enhance binding to serotonin or sigma receptors, diverging from the target compound’s dopamine receptor focus.
  • The acetamide linker provides conformational flexibility, which could broaden target promiscuity .

Structural and Pharmacological Data Table

Compound Name Core Structure Terminal Group Key Substituents Affinity (Ki, nM) Selectivity Reference
Target Compound 4-(4-Chlorophenyl)piperazine 4-Methoxy-2-methylbenzenesulfonamide Ethyl linker Under investigation Dopamine D4 (predicted)
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide 4-(4-Chlorophenyl)piperazine 3-Methoxybenzamide Ethyl linker 2.3 (D4) >1,000-fold vs. D2
4-Chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide 4-(4-Chlorophenyl)sulfonylpiperazine 4-Chlorobenzenesulfonamide Ethyl linker Not reported Dual sulfonamide effects
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-(4-Methylphenyl)sulfonylpiperazine 4-Fluorophenylacetamide Acetamide linker Not reported Serotonin/Sigma (predicted)

Key Research Findings

  • Positional Isomerism : The shift from 3-methoxy (benzamide analog) to 4-methoxy (target compound) significantly alters receptor engagement. Computational models suggest the 4-methoxy group improves hydrophobic contact in the D4 receptor’s orthosteric pocket .
  • Sulfonamide vs. Benzamide : Sulfonamides generally exhibit higher metabolic stability due to resistance to enzymatic hydrolysis compared to benzamides, as seen in analogs like .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.